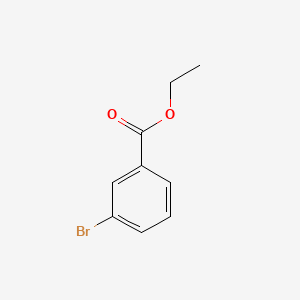

Ethyl 3-bromobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUASTLEZAPQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179143 | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24398-88-7 | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24398-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024398887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8S6ZA5URZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromobenzoate, a key chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis and purification, and includes a visual representation of the experimental workflow.

Core Properties of this compound

This compound, identified by the CAS Number 24398-88-7 , is a halogenated aromatic ester.[1][2][3][4][5][6] Its molecular and physical characteristics are crucial for its application in synthetic chemistry, particularly in the development of pharmaceutical compounds. A summary of its key properties is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24398-88-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₉BrO₂ | [1][3][7] |

| Molecular Weight | 229.07 g/mol | [1][2][3][4][5][7] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 130-131 °C at 12 mmHg | [2][4][6] |

| Density | 1.431 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.541 | [2][4] |

| InChI Key | QAUASTLEZAPQTB-UHFFFAOYSA-N | [2][3][4][5] |

| SMILES | CCOC(=O)c1cccc(Br)c1 | [2][3][4][5] |

Synthesis of this compound via Fischer Esterification

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3-bromobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid.[2][8] This reaction is a classic example of nucleophilic acyl substitution.

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

3-bromobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (49.7 mmol) of 3-bromobenzoic acid in 100 mL of anhydrous ethanol.

-

Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of dichloromethane and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 3-bromobenzoic acid. Repeat the washing process twice.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis can be purified by vacuum distillation or column chromatography to achieve high purity.

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Setup: Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

-

Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and begin heating the flask gently with stirring.

-

Fraction Collection: Collect the fraction that distills at 130-131 °C under a vacuum of 12 mmHg.[2][4][6]

-

Final Product: The collected liquid is the purified this compound.

Caption: Purification workflow for this compound.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility. While this compound is not known to have direct biological activity or be involved in specific signaling pathways, its role as a key intermediate is significant in the discovery and development of new therapeutic agents. For instance, it has been utilized in the preparation of ethyl 3-ethynylbenzoate, a precursor for various research compounds.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H9BrO2 | CID 90488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 24398-88-7 [sigmaaldrich.com]

- 5. 3-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 24398-88-7 [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromobenzoate is an organic compound that serves as a versatile intermediate in organic synthesis. Its halogenated benzene (B151609) ring and ester functional group make it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and analytical characterization. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application of the compound in a laboratory setting.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 24398-88-7 | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 130-131 °C at 12 mmHg | |

| Density | 1.431 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.541 |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Nucleus | Solvent | Chemical Shifts (δ) ppm | Reference(s) |

| ¹H NMR | CDCl₃ | Aromatic protons and ethyl group protons. Specific peak assignments require analysis of the spectrum. | [1][2][3] |

| ¹³C NMR | CDCl₃ | Aromatic carbons, carbonyl carbon, and ethyl group carbons. Specific peak assignments require analysis of the spectrum. | [1][4][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound are expected for the C=O (ester) and C-Br bonds, as well as aromatic C-H and C=C stretching.[1][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.[1][7][8]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a Thiele tube or a similar heating apparatus containing a high-boiling point oil (e.g., mineral oil or silicone oil). A thermometer is immersed in the oil, with the bulb positioned near the sample.

-

Sample Preparation: A small test tube containing a few milliliters of this compound and a sealed capillary tube (sealed end up) is attached to the thermometer.

-

Heating: The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Confirmation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement: An empty, clean, and dry pycnometer (specific gravity bottle) of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Second Mass Measurement: The filled pycnometer is weighed again.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Synthetic Application: Suzuki-Miyaura Coupling

This compound is a key starting material in various cross-coupling reactions to form new carbon-carbon bonds. A prominent example is the Suzuki-Miyaura coupling reaction with p-tolylboronic acid to synthesize 4'-methyl-biphenyl-3-carboxylic acid ethyl ester. This reaction is widely used in the synthesis of biaryl compounds, which are important structural motifs in many pharmaceutical agents.[9]

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of spectroscopic data and a key synthetic application highlights the compound's importance in modern organic chemistry and drug development. The information presented herein is intended to be a valuable resource for researchers and scientists, facilitating the safe and effective use of this compound in their synthetic endeavors.

References

- 1. This compound | C9H9BrO2 | CID 90488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(24398-88-7) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(24398-88-7) 13C NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(24398-88-7) IR Spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Spectral Data of Ethyl 3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-bromobenzoate (C₉H₉BrO₂). This document is intended to serve as a core reference for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.17 | t (triplet) | 1H | Ar-H |

| 7.96 | d (doublet) | 1H | Ar-H |

| 7.65 | d (doublet) | 1H | Ar-H |

| 7.30 | t (triplet) | 1H | Ar-H |

| 4.38 | q (quartet) | 2H | -OCH₂CH₃ |

| 1.39 | t (triplet) | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165 | C=O (ester) |

| ~136 | Ar-C |

| ~133 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~122 | Ar-C-Br |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound, typically acquired as a neat liquid film, exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1570, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~750 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum is typically acquired via electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 228/230 | 31.6 / 30.8 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic bromine) |

| 200/202 | 49.4 / 48.1 | [M - C₂H₄]⁺ |

| 183/185 | 100.0 / 98.4 | [M - OC₂H₅]⁺ (Base Peak) |

| 155/157 | 34.1 / 33.2 | [C₇H₄BrO]⁺ |

| 76 | 31.8 | [C₆H₄]⁺ |

Experimental Protocols

The following are representative methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted with a spectral width of around 220 ppm. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are used.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired using the neat liquid film technique. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Instrumentation: A common instrument configuration is a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source, such as a JEOL JMS-DX-300.

-

Ionization: Electron ionization is performed at a standard energy of 70 eV.

-

Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from 40 to 400 amu.

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest intensity is designated as the base peak (100% relative intensity).

Visualizations

Caption: Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of ethyl 3-bromobenzoate. The document details the chemical shifts, splitting patterns, and coupling constants, supported by experimental protocols and visual diagrams to facilitate a thorough understanding of the molecule's spectral characteristics.

Introduction

This compound is a halogenated aromatic ester with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. A precise understanding of its 1H NMR spectrum is crucial for reaction monitoring, impurity profiling, and structural confirmation. This guide presents a detailed interpretation of the 1H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl3) on a 400 MHz spectrometer.

Data Presentation

The 1H NMR spectral data for this compound is summarized in the table below. The spectrum exhibits distinct signals corresponding to the aromatic protons of the substituted benzene (B151609) ring and the protons of the ethyl ester group.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-2 | 8.17 | t | ~1.7 | 1H |

| H-6 | 7.96 | dt | ~7.8, ~1.3 | 1H |

| H-4 | 7.65 | ddd | ~8.0, ~2.0, ~1.0 | 1H |

| H-5 | 7.30 | t | ~7.9 | 1H |

| -OCH2CH3 | 4.38 | q | 7.1 | 2H |

| -OCH2CH3 | 1.39 | t | 7.1 | 3H |

Note: The coupling constants for the aromatic protons are estimated based on typical values for ortho, meta, and para couplings in benzene derivatives, as specific experimental values were not explicitly found in the cited literature. The chemical shift data is sourced from a 400 MHz spectrum in CDCl3.[1]

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum of this compound can be divided into two main regions: the aromatic region (7.0-8.5 ppm) and the aliphatic region (1.0-4.5 ppm).

Aromatic Region

The four protons on the benzene ring are chemically non-equivalent and give rise to four distinct signals in the downfield region of the spectrum.

-

H-2: This proton, situated between the bromine atom and the ester group, is expected to be the most deshielded due to the anisotropic effect of the carbonyl group. It appears as a triplet at approximately 8.17 ppm. The triplet multiplicity arises from coupling to both H-4 and H-6 with similar small coupling constants (meta-coupling).

-

H-6: This proton is ortho to the ester group and shows a doublet of triplets at around 7.96 ppm. The larger splitting is due to ortho-coupling with H-5, and the smaller splitting is due to meta-coupling with H-2 and para-coupling with H-4.

-

H-4: This proton is ortho to the bromine atom and appears as a doublet of doublet of doublets at approximately 7.65 ppm, resulting from ortho-coupling to H-5, meta-coupling to H-2, and para-coupling to H-6.

-

H-5: This proton is ortho to two hydrogen atoms (H-4 and H-6) and appears as a triplet at around 7.30 ppm due to two similar ortho-coupling constants.

Aliphatic Region

The ethyl group gives rise to two signals in the upfield region of the spectrum, characteristic of an ethyl ester.

-

Methylene (B1212753) Protons (-OCH2CH3): The two methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear at approximately 4.38 ppm. The signal is split into a quartet by the three neighboring methyl protons.

-

Methyl Protons (-OCH2CH3): The three methyl protons are in a more shielded environment and resonate at around 1.39 ppm. This signal is split into a triplet by the two adjacent methylene protons.

Experimental Protocols

The following is a general protocol for acquiring the 1H NMR spectrum of this compound.

4.1. Sample Preparation

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference to the residual solvent peak.

4.2. NMR Data Acquisition

-

The NMR tube is placed in the spectrometer's probe.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl3.

-

The magnetic field is shimmed to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

A standard one-pulse 1H NMR experiment is performed. Typical acquisition parameters on a 400 MHz spectrometer include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (to improve signal-to-noise ratio)

-

Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).

-

4.3. Data Processing

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The spectrum is referenced to either the internal standard (TMS) or the residual solvent peak (CDCl3 at 7.26 ppm).

-

The signals are integrated to determine the relative number of protons corresponding to each peak.

-

Peak picking is performed to determine the precise chemical shifts of each signal.

-

Analysis of splitting patterns and measurement of coupling constants is carried out.

Visualizations

The following diagrams illustrate the structure of this compound and the relationship between its protons and their corresponding 1H NMR signals.

Caption: Molecular structure of this compound.

Caption: 1H NMR signal correlations for this compound.

References

An In-depth Technical Guide on the Solubility of Ethyl 3-Bromobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of ethyl 3-bromobenzoate, a key intermediate in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility, inferred properties from structurally similar compounds, and detailed experimental protocols for determining solubility in the laboratory.

Physicochemical Properties

Before exploring its solubility, it is essential to understand the fundamental physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Appearance | Liquid | |

| Density | 1.431 g/mL at 25 °C | |

| Boiling Point | 130-131 °C at 12 mmHg | [1] |

| Refractive Index | n20/D 1.541 |

Solubility Profile

Direct quantitative solubility data for this compound is not widely published. However, its solubility can be reliably inferred from its structural characteristics and by comparing it to its parent compound, ethyl benzoate (B1203000). Ethyl benzoate is described as being almost insoluble in water but miscible with most organic solvents.[2][3][4] The introduction of a bromine atom onto the benzene (B151609) ring increases both the molecular weight and polarity, but it is not expected to drastically alter the overall solubility trend.

The general principle of "like dissolves like" suggests that this compound, a moderately polar ester, will be soluble in a range of common organic solvents.

Table of Expected Qualitative Solubility:

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol (B129727) | Polar Protic | Soluble / Miscible | The polarity of methanol and its ability to form hydrogen bonds facilitate the dissolution of the polar ester group. |

| Ethanol | Polar Protic | Soluble / Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to effectively solvate this compound. |

| Acetone (B3395972) | Polar Aprotic | Soluble / Miscible | The dipole-dipole interactions between the polar ketone group of acetone and the ester group of the solute should lead to good solubility. |

| Diethyl Ether | Nonpolar/Slightly Polar | Soluble / Miscible | As a common solvent for organic compounds, ether is expected to readily dissolve this molecule. |

| Toluene (B28343) | Nonpolar | Soluble / Miscible | The aromatic nature of both toluene and the benzene ring of this compound promotes favorable van der Waals interactions. |

| Hexane (B92381) | Nonpolar | Soluble | While less polar than other solvents, hexane should still be capable of dissolving the largely nonpolar aromatic and ethyl groups of the molecule. |

| Water | Very Polar | Insoluble / Sparingly Soluble | The large, nonpolar aromatic ring and the lack of extensive hydrogen bonding capability make it poorly soluble in water, a characteristic shared by the similar compound ethyl benzoate.[2][3][4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilution and Quantification: Record the weight of the filtered solution. Dilute the sample to an appropriate concentration with the solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = (C × D × V) / W × 100 Where:

-

C = Concentration of the analyzed sample (e.g., in g/mL)

-

D = Dilution factor

-

V = Volume of the filtered solution (in mL, can be calculated from its weight and density)

-

W = Weight of the filtered solution (in g)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for Isothermal Solubility Determination.

References

An In-depth Technical Guide on the Esterification of 3-Bromobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical mechanisms, experimental protocols, and quantitative data associated with the esterification of 3-bromobenzoic acid. This compound is a valuable building block in organic synthesis, and its ester derivatives are crucial intermediates in the development of pharmaceuticals and other bioactive molecules.[1][2][3]

Core Mechanism: The Fischer-Speier Esterification

The most common method for converting 3-bromobenzoic acid into its simple alkyl esters is the Fischer-Speier esterification (often shortened to Fischer esterification). This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][4][5][6]

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[4][6][7][8] The equilibrium is typically driven towards the product side by using the alcohol as the solvent (a large excess) or by removing water as it is formed.[1][5][6]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9][10]

-

Nucleophilic Attack by Alcohol : A molecule of the alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[6][8][10]

-

Proton Transfer : A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[8][9][10]

-

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[8][9]

-

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[8][9]

Caption: The acid-catalyzed mechanism for the Fischer esterification of 3-bromobenzoic acid.

Alternative Method: Steglich Esterification

For substrates that are sensitive to harsh acidic conditions or for use with sterically hindered alcohols (like tert-butanol), the Steglich esterification is a mild and effective alternative.[1][3] This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1][3] The reaction proceeds under neutral conditions at or below room temperature. A key feature of this reaction is the formation of a dicyclohexylurea (DCU) precipitate, which is insoluble in most organic solvents and can be easily removed by filtration.[1]

Caption: Logical comparison of Fischer vs. Steglich esterification for 3-bromobenzoic acid.

Data Presentation: Summary of Reaction Conditions and Yields

The efficiency of the esterification of 3-bromobenzoic acid is dependent on the chosen alcohol, catalyst, and reaction conditions. The following table summarizes quantitative data for the synthesis of various 3-bromobenzoate esters.

| Ester Product | Alcohol Used | Esterification Method | Catalyst / Reagents | Reaction Time (h) | Yield (%) | Reference |

| Methyl 3-bromobenzoate | Methanol | Fischer | H₂SO₄ | 10 | 85 | [1][3] |

| This compound | Ethanol (B145695) | Fischer | H₂SO₄ | 2-4 | ~95 | [1] |

| n-Propyl 3-bromobenzoate | n-Propanol | Fischer | H₂SO₄ | 4-6 | ~90 | [1] |

| Isopropyl 3-bromobenzoate | Isopropanol | Fischer | H₂SO₄ | 6-8 | ~85 | [1] |

| n-Butyl 3-bromobenzoate | n-Butanol | Fischer | H₂SO₄ | 4-6 | ~92 | [1] |

| tert-Butyl 3-bromobenzoate | tert-Butanol (B103910) | Steglich | DCC, DMAP | 12 | ~80 | [1] |

Experimental Protocols

Detailed methodologies for the Fischer and Steglich esterification of 3-bromobenzoic acid are provided below.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard acid-catalyzed esterification using an excess of alcohol.

Materials:

-

3-Bromobenzoic acid (1.0 eq)

-

Ethanol (used as solvent, ~10-20 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2-5 mol%)

-

Dichloromethane (B109758) (DCM) or Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq) in an excess of ethanol.[1]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.[1][2]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[1][3]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.[1][3]

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.[1][11]

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst.[1][3]

-

Wash the organic layer with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent.[1][3]

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude ester. The product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[1]

Caption: A typical experimental workflow for the Fischer esterification of 3-bromobenzoic acid.

Protocol 2: Synthesis of tert-Butyl 3-bromobenzoate via Steglich Esterification

This protocol is suitable for sterically demanding alcohols where the Fischer method is inefficient.[1]

Materials:

-

3-Bromobenzoic acid (1.0 eq)

-

tert-Butanol (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic, 0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.[1]

-

DCC Addition: Cool the solution to 0 °C in an ice bath. With stirring, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.[1]

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[1]

-

Work-up:

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl 3-bromobenzoate.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

Ethyl 3-bromobenzoate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromobenzoate is a valuable and versatile building block in organic synthesis, primarily utilized in the construction of complex molecular architectures. Its utility stems from the presence of a bromine atom on the aromatic ring, which serves as a handle for a wide array of cross-coupling reactions, and an ethyl ester group that can be further manipulated. This guide provides a comprehensive overview of its properties, key synthetic applications, and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature.[1] Its key properties are summarized in the table below. Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are readily available in various chemical databases.[2][3][4][5]

| Property | Value |

| Molecular Formula | C₉H₉BrO₂[6] |

| Molecular Weight | 229.07 g/mol [1] |

| CAS Number | 24398-88-7[1] |

| Appearance | Liquid[1] |

| Boiling Point | 130-131 °C at 12 mmHg[1] |

| Density | 1.431 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.541[1] |

| InChI Key | QAUASTLEZAPQTB-UHFFFAOYSA-N[1] |

| SMILES String | CCOC(=O)c1cccc(Br)c1[1] |

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on this compound makes it an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[7] When this compound is reacted with an arylboronic acid, it yields 3-arylbenzoate derivatives, which are precursors to a wide range of biologically active molecules.[7][8]

General Reaction Scheme:

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.[9][10] The reaction of this compound with various alkenes leads to the formation of substituted ethyl cinnamate (B1238496) derivatives.

General Reaction Scheme:

Br-C₆H₄-COOEt + R₂NH --[Pd catalyst, Base]--> R₂N-C₆H₄-COOEt

Br-C₆H₄-COOEt + H-C≡C-R --[Pd catalyst, Cu(I) co-catalyst, Base]--> EtOOC-C₆H₄-C≡C-R

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. [11]It is important to avoid contact with skin and eyes. [11]In case of contact, wash the affected area with plenty of water. [12]Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11]For detailed safety information, consult the Safety Data Sheet (SDS). [11][12][13]

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse array of organic compounds. Its ability to participate in a multitude of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for medicinal chemists and materials scientists. The reliable and versatile reactivity of this compound will undoubtedly continue to facilitate the discovery and development of novel molecules with significant applications.

References

- 1. 3-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C9H9BrO2 | CID 90488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(24398-88-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 24398-88-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. echemi.com [echemi.com]

The Reactive Nature of the Bromine Atom in Ethyl 3-Bromobenzoate: An In-depth Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of Ethyl 3-Bromobenzoate.

The bromine atom in this compound serves as a versatile anchor for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Its reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates. This technical guide provides a detailed exploration of the key transformations involving this compound, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Introduction to the Reactivity of this compound

This compound is an aromatic compound featuring an electron-withdrawing ester group meta to a bromine atom. This substitution pattern influences the reactivity of the C-Br bond, making it susceptible to oxidative addition by transition metal catalysts, a key step in many cross-coupling reactions. The ester functionality is generally stable under the conditions of many of these transformations, allowing for the selective functionalization of the bromine-bearing carbon.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in activating the C-Br bond of this compound for a variety of coupling reactions. These methods offer a powerful toolkit for the construction of biaryl systems, arylated alkenes and alkynes, and arylamines.

Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |

| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |

| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |

| Data for the Suzuki coupling of 3-bromobenzoic acid, a close analog of this compound.[1] |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with an arylboronic acid in an aqueous medium.[1]

Materials:

-

3-Bromobenzoic acid (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

-

Add 5.0 mL of distilled water to the flask.

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[2] This reaction is a powerful tool for the formation of C-C bonds and is widely used in organic synthesis.[3]

| Entry | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Na₂CO₃ | NMP | 150 | 3 | High |

| 2 | Methyl methacrylate | Na₂CO₃ | NMP | 150 | 3 | High |

| General conditions for the Heck reaction of aryl bromides. Specific yield for this compound may vary.[3] |

Experimental Protocol: Heck Reaction of 3-Bromobenzoic Acid with Styrene

The following is a general protocol for the Heck reaction.[4]

Materials:

-

3-Bromobenzoic acid (1.0 mmol)

-

Styrene (1.5 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 mmol, 1 mol%)

-

Tri(o-tolyl)phosphine (P(o-Tolyl)₃) (0.02 mmol, 2 mol%)

-

Triethylamine (B128534) (Et₃N) (1.5 mmol)

-

Acetonitrile (5 mL)

-

Schlenk tube

Procedure:

-

To a Schlenk tube, add 3-bromobenzoic acid, Pd(OAc)₂, and P(o-Tolyl)₃.

-

Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add acetonitrile, styrene, and triethylamine via syringe.

-

Heat the reaction mixture to reflux and stir for 5 hours.

-

After cooling, the reaction mixture can be worked up by dilution with an organic solvent and washing with water.

-

The product can be purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides.[5] This reaction is highly versatile and tolerates a wide range of functional groups.[6]

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃/X-Phos | NaOt-Bu | Toluene | Reflux | High |

| Morpholine | Pd₂(dba)₃/X-Phos | NaOt-Bu | Toluene | Reflux | High |

| General conditions for the Buchwald-Hartwig amination of aryl bromides. Specific yields for this compound may vary. |

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure for the palladium-catalyzed amination of an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

X-Phos (3.0 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

-

Toluene

-

Schlenk tube or similar reaction vessel

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

-

Add the aryl bromide and the amine.

-

Add the solvent and seal the tube.

-

Heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.

-

After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[7]

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling is as follows.[1]

Materials:

-

Aryl halide (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

Copper(I) iodide (CuI) (0.025 eq)

-

Diisopropylamine (7.0 eq)

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

To a solution of the aryl halide in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne.

-

Stir the reaction for 3 hours.

-

Dilute with Et₂O and filter through Celite®, washing with Et₂O.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify by flash column chromatography on silica (B1680970) gel.

Stille Coupling

The Stille reaction is a versatile C-C bond forming reaction between an organostannane and an organic halide, catalyzed by palladium.[8] A major drawback is the toxicity of the tin compounds.[8]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium.[9] This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms.[3]

Copper-Catalyzed Cross-Coupling Reactions

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction for the synthesis of aryl ethers, thioethers, nitriles, and amines from aryl halides.[10] It typically requires higher temperatures than the corresponding palladium-catalyzed reactions.[10]

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be converted into a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds. The ester group is generally stable under the basic conditions of Grignard reagent formation.[11]

Experimental Protocol: Grignard Reagent Formation from Mthis compound

This protocol details the formation of a Grignard reagent from the analogous methyl ester.[11]

Materials:

-

Mthis compound (dried)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, drying tubes

Procedure:

-

Ensure all glassware is oven-dried to remove any trace of water.

-

Assemble the glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the flask.

-

Dissolve mthis compound in anhydrous ether or THF and place this solution in the dropping funnel.

-

Add a small portion of the bromo-ester solution to the magnesium turnings. If the reaction does not start, add a single crystal of iodine or gently warm the flask.

-

Once the reaction has initiated, add the remaining bromo-ester solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium is consumed.

-

The resulting Grignard reagent can then be reacted with a variety of electrophiles.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. The reactivity of its bromine atom allows for a wide array of transformations, particularly through palladium- and copper-catalyzed cross-coupling reactions, as well as through the formation of Grignard reagents. The methodologies outlined in this guide provide a robust foundation for the synthesis of a diverse range of complex organic molecules, highlighting the importance of this compound in modern drug discovery and materials science. Further optimization of reaction conditions for specific substrates can lead to even more efficient and selective syntheses.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Ethyl 3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromobenzoate is a versatile bifunctional molecule that serves as a key building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical reactivity is dictated by the interplay of an electron-withdrawing ester group and a deactivating but nucleophilically susceptible bromine atom on the aromatic ring. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and development.

The strategic positioning of the bromo and ethyl ester functionalities on the benzene (B151609) ring creates distinct regions of electrophilicity and nucleophilicity, enabling a wide range of chemical transformations. Understanding these reactive sites is paramount for designing synthetic routes to novel compounds with desired pharmacological or material properties.

Electrophilic and Nucleophilic Character

The reactivity of this compound is primarily governed by the electronic effects of its two substituents on the aromatic ring.

Electrophilic Sites:

-

Carbonyl Carbon of the Ester: The carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond and the inductive effect of the electronegative oxygen atoms. This site is susceptible to attack by a wide range of nucleophiles, leading to reactions such as hydrolysis, transesterification, and amidation.

-

Aromatic Ring Carbons: The benzene ring is generally electron-deficient due to the electron-withdrawing nature of both the bromo and the ethyl ester groups. The bromine atom deactivates the ring towards electrophilic aromatic substitution through its inductive effect, while the meta-directing ester group further reduces electron density, particularly at the ortho and para positions. However, the carbon atom attached to the bromine (C3) is a key electrophilic site for transition-metal catalyzed cross-coupling reactions. The carbons ortho and para to the bromine atom (C2, C4, C6) are also electrophilic and can undergo nucleophilic aromatic substitution under harsh conditions.

Nucleophilic Sites:

-

Oxygen Atoms of the Ester Group: The lone pairs of electrons on the oxygen atoms of the ester group impart nucleophilic character, allowing for protonation or coordination to Lewis acids.

-

Bromine Atom: While primarily contributing to the electrophilic character of the ring, the bromine atom possesses lone pairs of electrons and can act as a nucleophile in certain contexts, such as in the formation of organometallic reagents.

Quantitative Data

The electronic properties of the substituents on the benzene ring can be quantified using various parameters, which in turn help in predicting the reactivity of different sites in the molecule.

| Parameter | Substituent | Value | Implication on Reactivity |

| Hammett Constant (σ) | 3-Bromo | σm = +0.39 | Electron-withdrawing, deactivates the ring towards electrophilic attack. |

| 3-COOEt | σm = +0.37 | Electron-withdrawing, deactivates the ring towards electrophilic attack. | |

| 13C NMR Chemical Shift (ppm) | Carbonyl Carbon | ~165 | Deshielded, indicating high electrophilicity. |

| C1 (ipso-ester) | ~131 | Shielded relative to C3. | |

| C2 | ~130 | Deshielded due to proximity to two electron-withdrawing groups. | |

| C3 (ipso-bromo) | ~122 | Shielded by bromine's lone pairs, but the C-Br bond is the site of cross-coupling. | |

| C4 | ~133 | Deshielded due to meta position relative to the ester. | |

| C5 | ~128 | Less deshielded than C2, C4, and C6. | |

| C6 | ~132 | Deshielded due to ortho position relative to the ester. |

Note: 13C NMR chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.

Visualizing Reactivity

The following diagrams illustrate the key reactive sites and logical workflows for the transformation of this compound.

Caption: Electrophilic and nucleophilic sites of this compound.

Caption: Logical workflow for transformations of this compound.

Experimental Protocols

The following are detailed methodologies for key reactions that exploit the electrophilic and nucleophilic sites of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Reaction at an Electrophilic Aromatic Carbon)

This protocol describes a typical Suzuki-Miyaura coupling reaction to form a C-C bond at the C3 position.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (4 mol%)

-

Potassium carbonate (K2CO3) (2 equivalents)

-

Water

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and K2CO3 (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reagent Formation and Reaction (Exploiting the Nucleophilic Character of the C-Br bond)

This protocol details the formation of a Grignard reagent from this compound, which then acts as a nucleophile.

Materials:

-

This compound

-

Magnesium turnings (1.5 equivalents)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (catalytic amount)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas supply

-

Standard reaction apparatus with a dropping funnel

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of inert gas.

-

Place magnesium turnings (1.5 mmol) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it to the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol 3: Alkaline Hydrolysis of the Ester (Reaction at the Electrophilic Carbonyl Carbon)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) (2 equivalents)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (5 mL).

-

Add a solution of NaOH (2.0 mmol) in water (5 mL).

-

Heat the mixture to reflux and continue heating until the reaction is complete (monitored by TLC, typically 1-2 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by the dropwise addition of concentrated HCl until the precipitation of the carboxylic acid is complete (check with pH paper).

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3-bromobenzoic acid.

Conclusion

This compound is a molecule with well-defined electrophilic and nucleophilic centers, making it a valuable and predictable reagent in organic synthesis. The electrophilic carbonyl carbon readily undergoes nucleophilic acyl substitution, while the carbon-bromine bond provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The aromatic ring itself, being electron-deficient, is generally unreactive towards electrophiles but can participate in certain nucleophilic aromatic substitution reactions. This guide provides the foundational knowledge, quantitative data, and practical protocols to effectively utilize this compound in the design and execution of complex synthetic strategies, ultimately aiding in the development of novel molecules for a range of scientific applications.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 3-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing ethyl 3-bromobenzoate as a key building block. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a readily available and useful substrate for introducing a substituted phenyl ring into a target molecule.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

A general schematic of the Suzuki coupling reaction with this compound is shown below:

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions for the Suzuki coupling of aryl bromides (including substrates similar to this compound) with different arylboronic acids. This data is compiled to provide a comparative overview for reaction optimization.

| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 95 |

| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 99 |

| 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 89 |

| 4-Amino-3-bromobenzoic acid | Arylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12-24 | N/A |

| Aryl Halide | Arylboronic acid | Pd₂(dba)₃ (0.05) + JohnPhos (0.2) | Cs₂CO₃ | THF/Water | 40 | 2.5 | N/A |

| Aryl Halide | Arylboronic acid | Pd(PPh₃)₄ (0.055) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 24 | N/A |

Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison.[2][3][4][5] Yields can vary based on the specific boronic acid and precise reaction conditions.

Experimental Protocols

Below are two detailed protocols for performing the Suzuki coupling reaction with this compound. Protocol 1 describes a general method using a common palladium catalyst, while Protocol 2 outlines a more environmentally friendly approach using water as the solvent.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a standard and robust method for the Suzuki coupling of this compound with various arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.[4]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[2]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.[4]

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[2]

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure ethyl 3-arylbenzoate.

Protocol 2: Aqueous Suzuki Coupling at Room Temperature

This protocol is an environmentally friendly method utilizing water as the solvent at ambient temperature, which can be highly efficient for certain substrates.[2]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[2]

-

Add 5.0 mL of distilled water to the flask.

-

Stir the mixture vigorously at room temperature under air for 1.5-3 hours.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of Ethyl 3-Bromobenzoate with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction